molecular formula C9H17NO3 B1467218 2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1248214-51-8

2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No. B1467218
CAS RN: 1248214-51-8
M. Wt: 187.24 g/mol
InChI Key: QPLTYNGTGLZGQQ-UHFFFAOYSA-N
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Description

“2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” is a chemical compound that is part of the pyrrolidine class . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is a versatile substance used extensively in scientific research due to its unique properties.


Synthesis Analysis

This compound can be synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The fact that the reaction conditions were mild made it preferred in many applications .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .

Scientific Research Applications

Drug Discovery: Pyrrolidine Scaffold

The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry. It serves as a versatile scaffold for creating biologically active compounds due to its non-planarity and ability to introduce stereochemistry into molecules . This makes it particularly useful in the design of new drugs with selective biological profiles.

Selective Androgen Receptor Modulators (SARMs)

Researchers have synthesized derivatives of pyrrolidine, such as 4-(pyrrolidin-1-yl)benzonitrile, to create SARMs. These compounds are optimized to selectively modulate androgen receptors, which can be beneficial for treating conditions like muscle wasting and osteoporosis .

Soluble Epoxide Hydrolase Inhibition

Compounds containing the pyrrolidine structure have been investigated for their ability to inhibit soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with various biological effects .

Selective Estrogen Receptor Modulators (SERMs)

The pyrrolidine ring is also instrumental in the development of SERMs. These are compounds that act on estrogen receptors with selectivity, which is crucial for the treatment of diseases like breast cancer .

BRAF Kinase Inhibition

In the context of cancer research, pyrrolidine derivatives have been designed to inhibit BRAF kinase, a key player in the RAS-RAF-MEK-ERK pathway. This pathway is often hyperactivated in cancers, making BRAF a significant therapeutic target .

Pharmacokinetic Profile Modification

The pyrrolidine ring can influence the pharmacokinetic profile of drug candidates. Its inclusion in a compound can affect how the drug is absorbed, distributed, metabolized, and excreted in the body .

Stereogenicity and Biological Activity

Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers can lead to varied biological activities. This aspect is crucial in drug design, as the spatial orientation of substituents can alter a drug’s binding mode to proteins .

Synthesis of Complex Organic Molecules

Lastly, this compound serves as a key building block in the synthesis of complex organic molecules. Its unique properties make it invaluable for constructing intricate structures required in advanced medicinal chemistry applications.

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the future direction could be the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-7-9(12)10-4-3-8(5-10)6-11/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLTYNGTGLZGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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